molecular formula C14H11ClN4O2S B12923611 4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide CAS No. 16352-00-4

4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide

Cat. No.: B12923611
CAS No.: 16352-00-4
M. Wt: 334.8 g/mol
InChI Key: SDEJTVYIXIAAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C14H11ClN4O2S and a molecular weight of 334.78 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide involves several steps. One common method includes the reaction of 4-chlorophthalazin-1-amine with 4-aminobenzenesulfonamide under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, alternative solvents, and improved reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction rates and yields.

Scientific Research Applications

4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit dihydropteroate synthetase, an enzyme involved in folate synthesis, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in scientific research and industry.

Properties

CAS No.

16352-00-4

Molecular Formula

C14H11ClN4O2S

Molecular Weight

334.8 g/mol

IUPAC Name

4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C14H11ClN4O2S/c15-13-11-3-1-2-4-12(11)14(18-17-13)19-22(20,21)10-7-5-9(16)6-8-10/h1-8H,16H2,(H,18,19)

InChI Key

SDEJTVYIXIAAEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)NS(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.